Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate
Description
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate is a synthetic small molecule characterized by a trifluoromethyl-substituted aniline core linked to a 4-chlorobenzoyl group and a methyl ester-terminated butanoate chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorobenzoyl moiety may improve target binding affinity through hydrophobic and halogen-bonding interactions.
Properties
IUPAC Name |
methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-28-17(26)3-2-10-24-15-9-6-13(19(21,22)23)11-16(15)25-18(27)12-4-7-14(20)8-5-12/h4-9,11,24H,2-3,10H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIKPCVGWMTIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a trifluoromethyl-substituted aniline derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
A. Aniline Derivatives with Halogen Substituents Compounds such as 4-aminobenzoic acid and 4-chlorobenzamide (from ) share the chlorinated aromatic system but lack the trifluoromethyl group.
B. Trifluoromethyl-Containing Analogues
The compound in (EP 4 374 877 A2 Example 332 ) includes a trifluoromethylpyrimidinyl group, which introduces steric bulk and electronic effects distinct from the aniline-linked trifluoromethyl group in the target compound. Such differences may influence target selectivity: spirocyclic systems (as in the patent compound) often improve pharmacokinetics, whereas linear chains (as in the target) may favor membrane permeability .
Functional Group Comparisons
Methyl Esters vs. Other Ester Derivatives
The methyl ester in the target compound is prone to hydrolysis compared to bulkier esters (e.g., 2-methylpropyl esters in ), which resist enzymatic cleavage. This suggests the target may have a shorter half-life in vivo unless stabilized by the trifluoromethyl group’s electron-withdrawing effects .
Data Table: Key Structural and Hypothesized Properties
Research Findings and Implications
- Trifluoromethyl Impact: The trifluoromethyl group in the target compound likely improves binding to hydrophobic enzyme pockets compared to non-fluorinated analogues (e.g., 4-aminobenzoic acid). This aligns with trends observed in kinase inhibitors like sorafenib .
- Chlorobenzoyl vs. Unsubstituted Benzoyl : The 4-chlorine atom may enhance binding via halogen bonds, as seen in COX-2 inhibitors like celecoxib, though direct data for the target compound remains speculative .
- Metabolic Stability : The methyl ester’s susceptibility to esterases could limit bioavailability, necessitating prodrug strategies or structural modifications (e.g., replacing methyl with tert-butyl esters) .
Biological Activity
Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate (CAS No. 339101-69-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H18ClF3N2O3
- Molecular Weight : 414.81 g/mol
- Purity : >90%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The compound is believed to act as an inhibitor of specific enzymes and receptors that play critical roles in tumor growth and progression.
Key Mechanisms:
- Inhibition of Cell Proliferation : Research indicates that this compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in malignant cells, promoting programmed cell death.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which can be beneficial in reducing tumor-associated inflammation.
Biological Activity Data Table
| Activity Type | Effect | Reference |
|---|---|---|
| Cell Proliferation | Inhibition in various cancer cell lines | |
| Apoptosis Induction | Increased apoptotic markers in treated cells | |
| Anti-inflammatory | Reduced cytokine levels in vitro |
Case Studies
- Breast Cancer Research : A study investigated the effects of this compound on breast cancer cell lines. Results demonstrated a significant reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent against breast cancer .
- Prostate Cancer Models : In preclinical models, the compound showed promise in inhibiting androgen receptor signaling pathways, which are crucial in prostate cancer progression. This inhibition was linked to reduced tumor growth and improved survival rates in treated subjects .
- Toxicology Studies : Toxicological assessments revealed that while the compound exhibits potent biological activity, it also necessitates careful evaluation of its safety profile to mitigate potential adverse effects during therapeutic use .
Q & A
Q. What synthetic routes and purification methods are documented for Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate?
The compound is synthesized via multi-step reactions involving amide bond formation and esterification. Key steps include condensation of intermediates under nitrogen, followed by purification via silica gel column chromatography using ethyl acetate/methanol (specific ratios optimized for elution). This method achieves a 90% yield, with structural confirmation via LCMS ([M+H]+ = 428) and HPLC retention time (0.61 minutes under SQD-FA05 conditions) .
Q. How is the compound’s purity and structural identity validated in academic settings?
Analytical techniques include:
- LCMS : Molecular ion peak at m/z 428 [M+H]+.
- HPLC : Retention time of 0.61 minutes (SQD-FA05 method).
- Chromatography : Silica gel purification ensures >95% purity. These methods are critical for distinguishing the target compound from byproducts, such as unreacted 4-chlorobenzoyl intermediates .
Q. What solvent systems and reaction conditions are optimal for its synthesis?
- Solvents : Ethyl acetate, methanol, and isopropanol are used for reactions and extractions.
- Conditions : Reactions are conducted under nitrogen to prevent oxidation, with temperatures ranging from 50°C (for coupling) to room temperature (for workup). Acid-base liquid-liquid extraction (e.g., 25% potassium phosphate solution) isolates the product .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization?
Contradictions between expected and observed LCMS/HPLC data may arise from:
- Isomerization : Check for cis/trans amide conformers via 2D NMR.
- Impurities : Repeat silica chromatography with adjusted mobile phases (e.g., increasing methanol polarity).
- Instrument calibration : Validate retention times against internal standards .
Q. What strategies improve coupling efficiency of trifluoromethyl-substituted anilines in similar compounds?
- Activating agents : Use EDCl/HOBt to enhance amide bond formation.
- Moisture control : Schlenk line techniques prevent hydrolysis of trifluoromethyl groups.
- Stoichiometry : Maintain a 1:1 molar ratio of 4-chlorobenzoyl chloride to the aniline intermediate to minimize side reactions .
Q. How do reaction conditions influence byproduct formation in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
